
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H22N2O4S2 and its molecular weight is 382.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide and its derivatives have been a focal point in the synthesis and structural characterization within the chemical research community. A notable study involved synthesizing a compound closely related to this compound, where the process entailed a reaction of benzene sulfonyl chloride with specific amines, leading to the creation of N-substituted benzene sulfonamide. The compounds were thoroughly characterized using techniques such as IR, 1H NMR, and mass spectral data, underscoring the complexity and precision involved in the synthesis of such chemical entities (Hayun et al., 2012).
Biological Activities and Enzyme Inhibition
The biological activities of sulfonamide derivatives have been extensively explored, revealing a diverse range of bioactivities. In particular, certain N-substituted sulfonamides synthesized through meticulous chemical processes demonstrated significant inhibitory effects on vital enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. This was evidenced by their prominent activity against acetylcholinesterase enzyme, indicating their potential in biomedical applications and drug development (A. Fatima et al., 2013).
In another study, compounds synthesized from sulfonamide showed promise as inhibitors of carbonic anhydrases I, II, IV, and XII, with some exhibiting nanomolar half maximal inhibitory concentrations. This highlights the potent inhibitory capabilities of these sulfonamide derivatives and their potential application in therapeutic areas requiring the modulation of carbonic anhydrase activity (C. Supuran et al., 2013).
Antitumor and Anticonvulsant Properties
The exploration of sulfonamide derivatives in cancer research has revealed the antitumor properties of these compounds. A study illustrated the spectrum of activity of certain diarylsulfonylureas against specific lymphosarcoma cell lines, revealing the potential of sulfonamide derivatives as cancer chemotherapeutic agents (F. Mohamadi et al., 1992). Additionally, the anticonvulsant activities of certain thiophene-2-sulfonamides were documented, showing promising results in increasing cerebral blood flow in animal models without causing unacceptable levels of diuresis, indicating their potential application in neurological disorders (I. T. Barnish et al., 1981).
Eigenschaften
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-22-15-5-2-4-14(12-15)16(19-7-9-23-10-8-19)13-18-25(20,21)17-6-3-11-24-17/h2-6,11-12,16,18H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVXMTYEFZUOKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

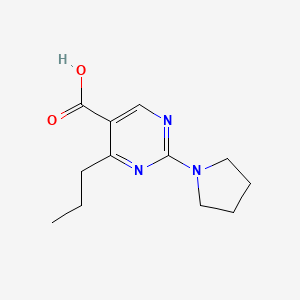
![2-(2H-1,3-benzodioxol-5-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2554318.png)
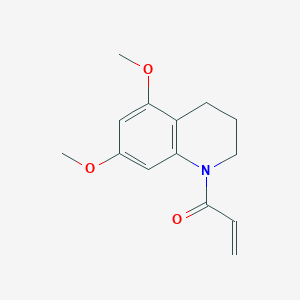


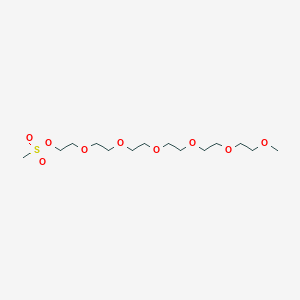
![2,4-diethyl 5-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2554326.png)
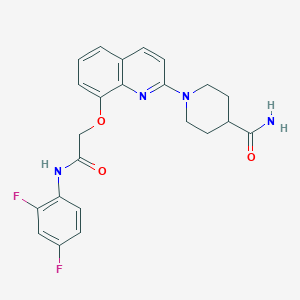

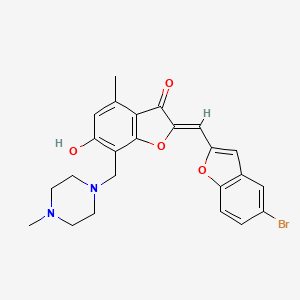
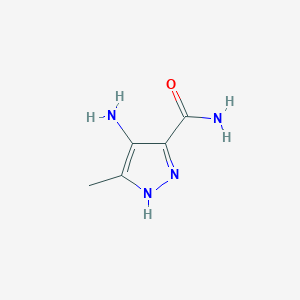

![1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-allyloxime](/img/structure/B2554336.png)
